2-[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid
Description
Properties
IUPAC Name |
2-[(4-methyl-[1,2,4]triazolo[4,3-a]benzimidazol-1-yl)sulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2S/c1-7(10(17)18)19-12-14-13-11-15(2)8-5-3-4-6-9(8)16(11)12/h3-7H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHHAMPYRNHBBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=NN=C2N1C3=CC=CC=C3N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201139614 | |
| Record name | Propanoic acid, 2-[(9-methyl-9H-1,2,4-triazolo[4,3-a]benzimidazol-3-yl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201139614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681838-50-6 | |
| Record name | Propanoic acid, 2-[(9-methyl-9H-1,2,4-triazolo[4,3-a]benzimidazol-3-yl)thio]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=681838-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 2-[(9-methyl-9H-1,2,4-triazolo[4,3-a]benzimidazol-3-yl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201139614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Benzimidazole Precursor Preparation
Benzimidazole derivatives are typically synthesized by condensing o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. For the 9-methyl-substituted variant, methyl groups are introduced either through alkylation of pre-formed benzimidazoles or by using methyl-bearing starting materials. For example:
This step often employs hydrochloric acid as a catalyst, with reaction times ranging from 6–24 hours.
Triazole Ring Formation
Thetriazolo[4,3-a]benzimidazole system is constructed via cyclization of the benzimidazole precursor with a triazole-generating reagent. One method involves the use of hydrazine derivatives followed by oxidative cyclization. For instance:
Iron(III) chloride serves as an oxidizing agent, facilitating the formation of the triazole ring at elevated temperatures (80–100°C).
Functionalization of the Propanoic Acid Moiety
The propanoic acid group is often introduced via ester hydrolysis or direct synthesis using protected intermediates.
Ester Protection and Deprotection
To prevent side reactions during thioether formation, the propanoic acid is temporarily protected as an ethyl ester. For example:
Thionyl chloride (SOCl) activates the carboxylic acid, enabling esterification with ethanol. Post-thioether formation, the ester is hydrolyzed back to the acid using aqueous NaOH:
This step achieves near-quantitative yields under mild conditions (room temperature, 2–4 hours).
Optimization and Challenges
Yield Improvement Strategies
Common Side Reactions
-
Over-alkylation : Occurs during triazole cyclization if methylating agents are in excess. Controlled stoichiometry (1.1–1.3 equivalents) mitigates this issue.
-
Oxidation of Thioethers : Exposure to atmospheric oxygen can oxidize thioethers to sulfoxides. Reactions are conducted under inert atmospheres (N or Ar).
Analytical Characterization
Critical characterization data for intermediates and the final compound include:
Chemical Reactions Analysis
WAY-324420 undergoes several types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like nitric acid for substitution. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, which can be categorized as follows:
- Antimicrobial Activity
- Anticancer Properties
- Anti-inflammatory Effects
Antimicrobial Efficacy
A study published in ChemInform highlights the synthesis of various triazole derivatives and their evaluation against microbial pathogens. The results demonstrated that certain modifications to the triazole structure significantly enhanced antimicrobial activity, suggesting that 2-[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid could be optimized for similar effects .
Anticancer Activity
In a pharmacological study focusing on triazole derivatives, researchers reported that compounds with similar structures to this compound exhibited cytotoxic effects on various cancer cell lines. The study provided insights into the structure-activity relationship (SAR), emphasizing how modifications can enhance anticancer efficacy .
Potential Research Directions
Given its promising biological activities, future research could focus on:
- Optimization of Structure : Investigating how alterations in the chemical structure can enhance activity and reduce toxicity.
- Mechanistic Studies : Delving deeper into the molecular mechanisms through which this compound exerts its effects on cells.
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic potential in real biological systems.
Mechanism of Action
WAY-324420 exerts its effects by binding to the active site of Mycobacterium tuberculosis shikimate kinase, thereby inhibiting its activity. This inhibition disrupts the shikimate pathway, leading to a decrease in the production of aromatic amino acids, which are essential for bacterial growth and survival. The molecular targets involved include the enzyme’s active site residues, which interact with the compound to form a stable complex .
Biological Activity
2-[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid (CAS Number: 728884-17-1) is a compound derived from the benzimidazole and triazole families, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C₁₂H₁₂N₄O₂S. It features a thioether linkage and a propanoic acid moiety that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 268.32 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| Hazard Information | Irritant |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing triazole and benzimidazole structures. For instance, derivatives of these compounds have shown significant inhibitory effects on various cancer cell lines.
- Mechanism of Action : The compound is believed to exert its anticancer effects through multiple pathways, including:
- Case Studies :
Antimicrobial Activity
Compounds in the triazole-benzimidazole class have also been tested for antimicrobial properties:
- In Vitro Studies : Research has shown that certain derivatives possess antibacterial and antifungal activities comparable to standard antibiotics . The mechanism often involves disruption of microbial membrane integrity.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound has been optimized to enhance yield and purity. The structure-activity relationship studies suggest that modifications at the thioether position or variations in the propanoic acid side chain can lead to significant changes in biological activity.
Comparative Studies
A comparative analysis with other thiazole and triazole derivatives has been conducted to evaluate their relative effectiveness against various cancer cell lines. The results consistently show that compounds with a benzimidazole core exhibit superior activity compared to those lacking this structural feature.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid with structurally related compounds, emphasizing substituent effects, physicochemical properties, and synthetic pathways.
Structural Analogues
2.1.1 Positional Isomer: 3-[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic Acid
- Key Differences : The thioether group is attached to the 3-position of the triazolobenzimidazole core instead of the 2-position.
- Physicochemical Properties :
2.1.2 Substituent Variant: 2-[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic Acid
- Key Differences : A phenyl group replaces the methyl substituent at the 9-position.
- Implications : The phenyl group increases hydrophobicity (higher LogP) and may enhance π-π stacking interactions but reduce solubility .
2.1.3 Alkyl-2-((5-Phenethyl-4-R-1,2,4-triazole-3-yl)thio)acet(propan,benz)imidates
- Key Differences : These compounds feature a simpler 1,2,4-triazole core with phenethyl and variable R-groups.
- Physicochemical Properties: Molecular weights range from 250–350 g/mol (estimated from synthesis data) .
- Implications : The absence of a fused benzimidazole ring reduces structural rigidity but simplifies synthesis.
Physicochemical and Pharmacokinetic Comparison
*Estimated based on isomer data. †Predicted from phenethyl group’s contribution.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
